1-[2-(Dimethylamino)ethyl]piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10(2)5-6-11-4-3-9-7-8(11)12/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDBDDIAPKFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-20-3 | |
| Record name | 1-[2-(dimethylamino)ethyl]piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Pathways for 1 2 Dimethylamino Ethyl Piperazin 2 One
Established and Novel Approaches for Piperazin-2-one (B30754) Core Formation
The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, found in a variety of bioactive molecules. nih.govdicp.ac.cn Its synthesis has been a subject of extensive research, leading to the development of several reliable synthetic strategies.
Cyclization Reactions in Piperazin-2-one Synthesis
Cyclization reactions represent a fundamental and widely employed approach for the construction of the piperazin-2-one ring. These methods typically involve the formation of one or two amide bonds in an intramolecular fashion from a linear precursor. Common starting materials for these syntheses include amino acids and 1,2-diamines. researchgate.net
One established method involves the reaction of an N-substituted ethylenediamine (B42938) with an α-haloacetyl halide. The initial acylation of one of the amino groups is followed by an intramolecular nucleophilic substitution to yield the piperazin-2-one ring. Another approach utilizes the cyclization of N-(2-aminoethyl)amino acid derivatives. For instance, the reductive cyclization of cyanomethylamino pseudopeptides has been reported as a viable route to the piperazinone scaffold. researchgate.net
A one-pot tandem reductive amination-transamidation-cyclization reaction has also been developed to produce substituted piperazin-2-ones in good yields. nih.gov This process demonstrates the efficiency of cascade reactions in heterocyclic synthesis. Furthermore, a palladium-catalyzed cyclization has been utilized for the modular synthesis of highly substituted piperazines and related bis-nitrogen heterocycles, showcasing the utility of transition metal catalysis in this field. organic-chemistry.org
Table 1: Selected Cyclization Strategies for Piperazin-2-one Core Formation
| Starting Materials | Key Transformation | Reference |
|---|---|---|
| N-substituted ethylenediamine and α-haloacetyl halide | Intramolecular nucleophilic substitution | researchgate.net |
| N-(2-aminoethyl)amino acid derivatives | Reductive cyclization | researchgate.net |
| Amino acid methyl esters | Tandem reductive amination-transamidation-cyclization | nih.gov |
| Propargyl unit and diamine components | Palladium-catalyzed cyclization | organic-chemistry.org |
Multicomponent Reaction Strategies for Diverse Piperazinone Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to generate complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. Several MCRs have been adapted for the synthesis of piperazine (B1678402) and piperazinone scaffolds.
The Ugi four-component reaction (U-4CR) is a prominent example, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction has been successfully employed in the synthesis of highly substituted piperazines and morpholines. thieme-connect.com By carefully selecting the starting materials, the Ugi reaction can be directed towards the synthesis of piperazin-2-one precursors, which can then undergo cyclization. For instance, a split-Ugi methodology has been developed for bis-secondary diamines, allowing for the generation of chemical diversity around the piperazine core. nih.gov This approach has been used to synthesize libraries of 1,4-disubstituted piperazine-based compounds.
Other multicomponent reactions, such as the Biginelli and Hantzsch reactions, while more commonly associated with dihydropyrimidines and dihydropyridines, respectively, have also been utilized to create complex heterocyclic systems that can incorporate a piperazine moiety. researchgate.net These strategies highlight the versatility of MCRs in generating diverse heterocyclic scaffolds.
Enantioselective and Diastereoselective Synthesis of Piperazin-2-one Derivatives
The development of enantioselective and diastereoselective methods for the synthesis of piperazin-2-one derivatives is of significant interest, as the stereochemistry of these compounds is often crucial for their biological activity. Several catalytic asymmetric methods have been reported to access chiral piperazin-2-ones.
Palladium-catalyzed asymmetric allylic alkylation (AAA) of differentially N-protected piperazin-2-ones has been shown to produce a variety of highly enantioenriched tertiary piperazin-2-ones. nih.govcaltech.edu This method allows for the construction of α-tertiary stereocenters, which are challenging to access through other means. Another powerful technique is the asymmetric hydrogenation of pyrazin-2-ols, catalyzed by palladium complexes, which provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org
Furthermore, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence has been developed for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org This method utilizes a quinine-derived urea (B33335) as an organocatalyst to induce stereoselectivity. These advanced catalytic methods provide access to a wide range of chiral piperazin-2-one building blocks.
Introduction and Functionalization of the Dimethylaminoethyl Moiety
Once the piperazin-2-one core is synthesized, the next crucial step is the introduction of the 2-(dimethylamino)ethyl side chain at the N1 position. This is typically achieved through selective N-functionalization reactions.
Alkylation and Amination Reactions for Side Chain Integration
The most direct method for introducing the dimethylaminoethyl side chain is through N-alkylation of the piperazin-2-one nitrogen with a suitable electrophile, such as 2-(dimethylamino)ethyl chloride. This is a nucleophilic substitution reaction where the secondary amine of the piperazin-2-one attacks the alkyl halide. To achieve selective monoalkylation and avoid the formation of dialkylated byproducts, it is often necessary to use a protecting group strategy. researchgate.net
Reductive amination is another valuable technique for this transformation. mdpi.com This method involves the reaction of the piperazin-2-one with a dimethylamino-substituted aldehyde, such as dimethylaminoacetaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This approach is often milder and can be more selective than direct alkylation. Reductive amination has been widely used in the synthesis of N-alkyl piperazine derivatives. nih.gov
Table 2: Methods for Side Chain Integration
| Reaction Type | Reagents | Key Features | Reference |
|---|---|---|---|
| N-Alkylation | Piperazin-2-one, 2-(dimethylamino)ethyl chloride, Base | Direct introduction of the side chain | mdpi.com |
| Reductive Amination | Piperazin-2-one, Dimethylaminoacetaldehyde, Reducing agent | Mild and selective | mdpi.comnih.gov |
Selective N-Functionalization Strategies on Piperazin-2-one Nitrogen Atoms
The piperazin-2-one ring contains two nitrogen atoms, N1 and N4, which can both potentially be functionalized. To selectively introduce the dimethylaminoethyl group at the N1 position, a common strategy involves the use of an orthogonal protecting group on the N4 nitrogen. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group in this context. researchgate.net
The synthesis would begin with an N4-Boc-protected piperazin-2-one. The unprotected N1 nitrogen can then be selectively alkylated or undergo reductive amination as described above. Following the successful introduction of the dimethylaminoethyl side chain, the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, 1-[2-(Dimethylamino)ethyl]piperazin-2-one. This protecting group strategy ensures high regioselectivity in the functionalization of the piperazin-2-one core.
Advanced Synthetic Techniques and Sustainable Chemistry Principles
The synthesis of piperazin-2-one derivatives has evolved to incorporate modern techniques that improve efficiency, scalability, and environmental impact.
Catalytic approaches are pivotal in modern organic synthesis, offering pathways to chiral piperazin-2-ones with high selectivity. rsc.orgdicp.ac.cn Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a facile method for producing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn This method demonstrates scalability and the potential for converting the products into chiral piperazines without loss of optical purity. dicp.ac.cn
Another significant strategy involves the iridium- or palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones, which provides access to piperazin-2-ones with stereogenic centers at various positions. acs.org Furthermore, a one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones, showcasing the versatility of catalytic methods. acs.org
Copper-catalyzed synthesis using Stannyl Amine Protocol (SnAP) reagents represents another advancement, allowing for the transformation of aldehydes into N-unprotected piperazines. ethz.ch This catalytic variant expands the substrate scope to include heteroaromatic substrates. ethz.ch The proposed catalytic cycle for this copper-catalyzed cyclization highlights the efficiency of this method. ethz.ch
Table 1: Overview of Catalytic Methods in Piperazin-2-one Synthesis
| Catalytic Method | Catalyst | Key Features | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Palladium | High diastereoselectivities and enantioselectivities in the synthesis of chiral disubstituted piperazin-2-ones. rsc.orgdicp.ac.cn | rsc.orgdicp.ac.cn |
| Hydrogenation | Iridium or Palladium | Access to piperazin-2-ones with various stereogenic centers. acs.org | acs.org |
| One-Pot Synthesis | Quinine-derived urea | Combines Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization. acs.org | acs.org |
| SnAP Reagent Cyclization | Copper | Enables the synthesis of N-unprotected piperazines from aldehydes. ethz.ch | ethz.ch |
| Reductive Cyclization | Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) | Synthesis of piperazines from dioximes. nih.gov | nih.gov |
Continuous flow chemistry has gained prominence as a scalable and efficient method for synthesizing pharmaceutical compounds, including those with a piperazine core. azolifesciences.com This technology offers significant advantages over traditional batch processes, such as improved heat and mass transfer, enhanced safety, and reduced waste. azolifesciences.commdpi.com
The transition from batch to continuous flow has been successfully applied to the photoredox synthesis of C–H functionalized piperazines, further underscoring the adaptability of this technology. mdpi.com The use of continuous flow reactors in the industrial production of related compounds has demonstrated enhanced yields and a significant reduction in waste.
Table 2: Advantages of Flow Chemistry in Synthesis
| Advantage | Description | Reference |
|---|---|---|
| Improved Efficiency | Automation and process optimization lead to higher throughput. mdpi.com | mdpi.com |
| Enhanced Safety | Better control over reaction parameters and smaller reaction volumes. mdpi.com | mdpi.com |
| Scalability | Allows for large-scale manufacturing of organic compounds at a lower cost. azolifesciences.com | azolifesciences.com |
| Waste Reduction | Minimizes the production of byproducts and allows for solvent recycling. azolifesciences.com | azolifesciences.com |
| Integrated Processes | Enables coupling of reaction steps without intermediate isolation. mdpi.com | mdpi.com |
The use of greener solvents can reduce the number of synthesis steps by allowing for telescoped reactions where the solvent is suitable for multiple transformations. royalsocietypublishing.org For example, using a solvent that is compatible with both the reaction and subsequent purification steps can eliminate the need for solvent swapping, thereby reducing waste. unibo.it
In the context of piperazine synthesis, employing ecofriendly and cost-effective strategies, such as using piperazine itself as a solvent in certain reactions, has been explored. organic-chemistry.org Furthermore, the development of synthetic methods that utilize purely organic photoredox catalysts offers a greener alternative to traditional methods that may rely on toxic reagents like tin. mdpi.com
Table 3: Green Chemistry Solvent Selection Guide
| Category | Example Solvents | Rationale | Reference |
|---|---|---|---|
| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate | Low toxicity, biodegradable, and derived from renewable resources. | rsc.org |
| Problematic | Toluene, Dichloromethane, Dimethylformamide (DMF) | Environmental and health hazards, often requiring substitution. | rsc.org |
| Hazardous | Diethyl ether, Benzene, Chloroform | High toxicity and environmental persistence, to be avoided. | rsc.org |
Optimization of Reaction Conditions and Yield Enhancement in Preparative Chemistry
Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound, this compound. Key parameters that are typically fine-tuned include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.
For instance, in the synthesis of piperazine derivatives, the molar ratio of reactants is crucial to minimize the formation of di-substituted byproducts. The reaction temperature is also carefully controlled to balance the reaction rate against potential thermal decomposition.
In catalytic processes, the selection of the ligand can have a profound impact on the catalytic activity and, consequently, the reaction yield. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligands can significantly enhance the catalytic activity.
Mechanistic Investigations and Reaction Dynamics of 1 2 Dimethylamino Ethyl Piperazin 2 One
Elucidation of Formation Pathways and Reaction Intermediates
The formation of 1-[2-(Dimethylamino)ethyl]piperazin-2-one can be envisioned through several synthetic routes, primarily involving the N-alkylation of a pre-formed piperazin-2-one (B30754) ring or the cyclization of acyclic precursors. A common and direct approach is the nucleophilic substitution reaction between piperazin-2-one and a suitable 2-(dimethylamino)ethyl halide, such as 2-(dimethylamino)ethyl chloride, in the presence of a base.
Proposed Formation Pathway via N-Alkylation:
This reaction likely proceeds via an SN2 mechanism, where the secondary amine nitrogen of the piperazin-2-one acts as the nucleophile. The choice of base and solvent is critical to ensure efficient mono-alkylation and minimize potential side reactions. researchgate.net
Another plausible pathway involves the reductive amination of a suitable aldehyde with a piperazin-2-one derivative, or the cyclization of an N-(2-(dimethylamino)ethyl) substituted ethylenediamine (B42938) derivative with an appropriate two-carbon electrophile. These methods are commonly employed for the synthesis of N-substituted piperazines and can be adapted for piperazin-2-one derivatives. nih.gov
Kinetic and Thermodynamic Parameters of Key Transformations
While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the literature, general principles of N-alkylation reactions can be applied. The rate of the SN2 alkylation is expected to be dependent on the concentration of both the piperazin-2-one and the alkylating agent, as well as the nature of the solvent and the strength of the base.
Illustrative Table of Factors Influencing N-Alkylation Reactions:
| Parameter | Effect on Reaction Rate | Thermodynamic Consideration |
| Temperature | Increased temperature generally increases the rate. | Can affect equilibrium position in reversible reactions. |
| Solvent Polarity | Polar aprotic solvents can accelerate SN2 reactions. | Solvation of ions can influence the overall thermodynamics. |
| Base Strength | A stronger base can increase the concentration of the nucleophilic piperazin-2-one anion, thus increasing the rate. | The pKa of the base influences the position of the acid-base equilibrium. |
| Leaving Group | A better leaving group (e.g., I > Br > Cl) on the electrophile will increase the reaction rate. | The stability of the leaving group anion contributes to the overall enthalpy change. |
Identification and Characterization of Transient Species
In the context of the N-alkylation pathway, the primary transient species is the transition state of the SN2 reaction. This involves the simultaneous formation of the new N-C bond and the breaking of the C-leaving group bond. While direct observation of this species is challenging, its structure and energy can be modeled using computational chemistry methods.
For formation routes involving cyclization, various intermediates can be postulated. For instance, in a pathway starting from N-(2-(dimethylamino)ethyl)ethylenediamine, an initial reaction with an α-haloacetyl halide could form an amide intermediate, which would then undergo intramolecular cyclization to yield the piperazin-2-one ring. The identification of such intermediates could be achieved through techniques like in-situ NMR or by trapping experiments.
Reactivity Profiling and Functional Group Interconversions of the Compound
The reactivity of this compound is dictated by the two key functional groups present in its structure: the piperazin-2-one lactam system and the dimethylaminoethyl side chain.
Transformations Involving the Piperazin-2-one Lactam System
The lactam functionality in the piperazin-2-one ring is susceptible to a variety of transformations. The amide bond can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding ring-opened amino acid derivative. Reduction of the lactam carbonyl group, for instance with strong reducing agents like lithium aluminum hydride (LiAlH4), would lead to the formation of the corresponding piperazine (B1678402). dicp.ac.cn
Furthermore, the carbon atoms of the piperazin-2-one ring can be functionalized. For example, reactions involving the α-carbon to the carbonyl group can be achieved through enolate chemistry. Additionally, reactions with certain phosphorus reagents, such as triethyl phosphite, have been shown to lead to the formation of bisphosphonates, indicating the reactivity of the lactam ring towards phosphorylation. nih.gov
Table of Potential Reactions of the Piperazin-2-one Lactam System:
| Reaction Type | Reagents | Product |
| Lactam Hydrolysis | H3O+ or OH- | Ring-opened amino acid derivative |
| Lactam Reduction | LiAlH4 | 1-[2-(Dimethylamino)ethyl]piperazine |
| Phosphonylation | P(OEt)3, POCl3 | Piperazine-diyl-bisphosphonates nih.gov |
Reactivity of the Dimethylaminoethyl Side Chain
The tertiary amine of the dimethylaminoethyl side chain is a key site of reactivity. It can act as a nucleophile and a base. One of the most common reactions of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.net This transformation would modify the electronic and solubility properties of the molecule.
The nitrogen atom of the dimethylamino group can also be oxidized to form an N-oxide. Additionally, the dimethylaminoethyl moiety can participate in various catalytic processes, acting as a ligand for metal catalysts or as an organocatalyst itself.
Role of this compound in Organic Reactions
While the specific role of this compound in organic reactions is not well-documented, its structural features suggest several potential applications. The presence of multiple nitrogen atoms with varying degrees of substitution makes it a candidate for use as a ligand in coordination chemistry and catalysis. The chiral versions of substituted piperazin-2-ones have been used in asymmetric catalysis. nih.gov
The molecule could also serve as a building block in the synthesis of more complex molecules. For instance, the piperazin-2-one ring can be a scaffold for the introduction of further substituents, leading to a library of compounds for screening in drug discovery. The dimethylaminoethyl side chain is a common pharmacophore in many biologically active compounds, and its incorporation into the piperazin-2-one structure could lead to molecules with interesting pharmacological properties. nih.gov
Given the synthetic accessibility of piperazin-2-one derivatives and the versatility of the functional groups in this compound, it is anticipated that its role in organic synthesis and medicinal chemistry will continue to be explored.
As a Nucleophile or Base in Chemical Transformations
No specific studies detailing the nucleophilic or basic properties of this compound were found. The piperazin-2-one structure contains three nitrogen atoms with varying basicity:
The amide nitrogen within the ring is generally non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.
The secondary amine nitrogen at the 4-position of the ring would be basic.
The tertiary amine nitrogen of the dimethylamino group on the ethyl side chain would also be basic.
However, without experimental data such as pKa values or examples of its use as a nucleophile or base in specific chemical transformations, a detailed and accurate discussion cannot be provided. General principles of nucleophilic substitution reactions involving piperazine derivatives are available, but this information is not specific to the target compound. nih.govresearchgate.net
Participation in Cascade and Cycloaddition Reactions
Intramolecular Interactions and Conformational Analysis in Solution and Solid State
No specific conformational analysis, such as X-ray crystallography or detailed NMR spectroscopy studies, for this compound could be located. The piperazin-2-one ring is expected to adopt a chair-like or twisted-boat conformation, but the specific preference and the orientation of the N-[2-(dimethylamino)ethyl] substituent would require dedicated computational or experimental studies. While conformational analyses have been performed on other piperazine derivatives, these findings cannot be directly applied to the requested compound due to the structural influence of the lactam (cyclic amide) functional group. drugbank.com
Due to the absence of specific research data for this compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.
Computational and Theoretical Chemistry Studies of 1 2 Dimethylamino Ethyl Piperazin 2 One
Quantum Mechanical Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to modern chemical research, enabling the prediction of a wide range of molecular properties with high accuracy. These methods are instrumental in elucidating the electronic structure of molecules like 1-[2-(Dimethylamino)ethyl]piperazin-2-one.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. The theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign vibrational modes.
Table 1: Predicted Geometrical Parameters of this compound using DFT Note: The following data is illustrative and based on typical values for similar structures calculated using DFT methods.
| Parameter | Value |
|---|---|
| C=O Bond Length (piperazin-2-one ring) | ~1.23 Å |
| C-N Bond Length (piperazin-2-one ring) | ~1.35 Å (amide), ~1.46 Å (amine) |
| C-C Bond Length (ethyl chain) | ~1.53 Å |
| C-N Bond Length (dimethylamino group) | ~1.45 Å |
| Dihedral Angle (C-N-C-C of piperazine (B1678402) ring) | Varies with conformation (e.g., chair, boat) |
Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound Note: The following data is illustrative and based on general values for similar molecules.
| Parameter | Value (eV) | Formula |
|---|---|---|
| EHOMO | ~ -6.5 | - |
| ELUMO | ~ -0.5 | - |
| Energy Gap (ΔE) | ~ 6.0 | ELUMO - EHOMO |
| Ionization Potential (I) | ~ 6.5 | -EHOMO |
| Electron Affinity (A) | ~ 0.5 | -ELUMO |
| Global Hardness (η) | ~ 3.0 | (I - A) / 2 |
| Chemical Potential (μ) | ~ -3.5 | -(I + A) / 2 |
| Electrophilicity Index (ω) | ~ 2.04 | μ2 / (2η) |
Analysis of the FMOs for this compound would likely show that the HOMO is localized on the electron-rich regions, such as the nitrogen atoms of the dimethylamino group and the piperazine ring. Conversely, the LUMO is expected to be distributed over the carbonyl group of the piperazin-2-one (B30754) ring, which is the most electrophilic part of the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Electronegative regions (negative potential), typically shown in red, are susceptible to electrophilic attack, while electropositive regions (positive potential), depicted in blue, are prone to nucleophilic attack.
For this compound, the MEP map would likely reveal a significant negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The nitrogen atoms of the piperazine ring and the dimethylamino group would also exhibit negative potential, though to a lesser extent. Conversely, the hydrogen atoms attached to the piperazine ring and the ethyl chain would show positive potential, making them potential sites for nucleophilic interaction.
Conformational Analysis and Energy Landscapes through Computational Methods
The flexibility of the piperazine ring and the ethyl side chain in this compound allows for the existence of multiple conformers. Conformational analysis is essential for understanding the molecule's preferred shapes and their relative energies. Computational methods, such as potential energy surface (PES) scans, can be employed to explore the conformational landscape. By systematically rotating key dihedral angles and calculating the corresponding energies, a detailed energy landscape can be constructed.
Simulation and Prediction of Reaction Mechanisms and Energy Barriers
Computational chemistry can be used to simulate chemical reactions and predict their mechanisms and energy barriers. For instance, the reaction of piperazin-2-one derivatives with other molecules can be modeled to understand the reaction pathways. nih.govnih.gov By locating the transition states and calculating their energies, the activation energy for a given reaction can be determined. This information is crucial for predicting reaction rates and understanding the factors that control the reaction's outcome. For this compound, such simulations could be applied to study its reactivity towards various electrophiles and nucleophiles, providing insights into its chemical behavior.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks
Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the structure and properties of molecules in condensed phases. Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems.
In this compound, several possibilities for both intramolecular and intermolecular hydrogen bonding exist. The nitrogen atom of the piperazine ring can act as a hydrogen bond donor, while the carbonyl oxygen and the tertiary nitrogen atoms can act as hydrogen bond acceptors. Computational studies can help to identify the most favorable hydrogen bonding networks and quantify their strengths. nih.govrsc.org Understanding these interactions is essential for predicting the molecule's crystal packing and its behavior in solution.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of synthetic compounds, providing a highly accurate mass measurement of the parent ion, which in turn allows for the determination of its elemental composition. For 1-[2-(Dimethylamino)ethyl]piperazin-2-one, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are typically employed.
The accurate mass measurement of the protonated molecule [M+H]⁺ would be a primary objective. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers profound insights into the molecule's structure. The fragmentation of piperazine (B1678402) derivatives is often characterized by the cleavage of the piperazine ring and its substituents. For this compound, characteristic fragmentation would likely involve the cleavage of the ethylamino side chain and fragmentation of the piperazine ring itself.
A plausible fragmentation pathway would initiate with the cleavage of the C-C bond between the piperazine ring and the ethyl side chain, or the C-N bond within the side chain. The presence of the dimethylamino group would likely lead to the formation of a stable iminium ion.
Table 1: Predicted HRMS Data for this compound
| Ion | Predicted m/z | Elemental Composition |
|---|---|---|
| [M+H]⁺ | 186.1604 | C₉H₂₀N₃O⁺ |
| [M-CH₃]⁺ | 171.1373 | C₈H₁₇N₃O⁺ |
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to piece together the complete chemical structure of this compound.
¹H NMR and ¹³C NMR for Probing Chemical Environments
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the piperazin-2-one (B30754) ring would appear at a characteristic downfield shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~170 |
| CH₂ (piperazine, adjacent to C=O) | ~3.2 | ~45 |
| CH₂ (piperazine, adjacent to N) | ~2.8 | ~50 |
| N-CH₂ (ethyl) | ~2.6 | ~55 |
| CH₂-N(CH₃)₂ (ethyl) | ~2.4 | ~60 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of the ethyl chain and the connectivity within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting the dimethylaminoethyl side chain to the nitrogen of the piperazin-2-one ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.
X-Ray Crystallography for Solid-State Structure Determination and Packing Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity and stereochemistry of this compound. Furthermore, it would provide valuable insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. For substituted piperazines, the ring typically adopts a chair conformation. iucr.orgnih.gov The orientation of the dimethylaminoethyl substituent would also be determined.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 12.0 |
| β (°) | 95 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactam ring. Other key vibrations would include C-H stretching and bending modes, and C-N stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C-N skeletal vibrations of the piperazine ring. researchgate.net
Table 4: Characteristic IR and Raman Bands for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (if present as salt) | 3200-3400 | 3200-3400 |
| C-H Stretch | 2800-3000 | 2800-3000 |
| C=O Stretch (Amide I) | 1650-1680 | 1650-1680 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Synthetic Research
Chromatographic methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid), would be suitable for analyzing this compound. A UV detector would be appropriate for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. rsc.orgscholars.direct It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is highly effective for identifying and quantifying the target compound as well as any impurities. unodc.orgresearchgate.net
Table 5: Typical HPLC and GC Conditions for Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV at 210 nm |
Applications in Advanced Chemical Synthesis and Materials Science Research
As a Synthetic Building Block and Intermediate for Complex Organic Molecules
The structural complexity and multiple reactive sites of 1-[2-(Dimethylamino)ethyl]piperazin-2-one make it an important building block in organic synthesis. The piperazine (B1678402) ring itself is a common feature in many active pharmaceutical ingredients, and its derivatives are sought after for creating new chemical entities. mdpi.commdpi.com
Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs. nih.govmdpi.com The piperazin-2-one (B30754) moiety serves as a versatile starting point for synthesizing more elaborate heterocyclic systems. nih.govmdpi.com The inherent reactivity of the lactam function, along with the nucleophilicity of the ring's secondary amine, allows for a variety of chemical transformations.
| Precursor Scaffold | Resulting Heterocyclic System | Synthetic Utility |
| Piperazin-2-one | Fused bicyclic systems | Development of constrained analogues for structure-activity relationship studies. |
| Piperazin-2-one | Substituted piperazines | Access to a wide range of biologically active compounds, including anticancer and antiallergy agents. nih.govnih.govnih.gov |
| Piperazin-2-one | Poly-heterocyclic compounds | Construction of complex molecules with potential applications in medicinal chemistry and materials science. nih.gov |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity.
The structure of this compound is well-suited for use in MCRs. It possesses multiple nucleophilic sites (the secondary and tertiary amines) and an electrophilic site (the carbonyl carbon of the lactam), which can be selectively engaged in complex reaction cascades. This allows for the one-pot synthesis of intricate molecules that would otherwise require lengthy, linear synthetic routes. For example, piperazine-based synthons are often employed in powerful MCRs like the Ugi or Passerini reactions to build diverse compound libraries for drug discovery. nih.gov
Exploration in the Design of Novel Catalytic Systems
The nitrogen atoms within this compound are key to its potential application in catalysis. The electron-donating nature of these amines allows the molecule to function as a ligand in metal-based catalysis or as a base/nucleophile in organocatalysis.
Piperazine derivatives are effective ligands for a variety of transition metals, forming stable coordination complexes that can catalyze a wide range of chemical transformations. biointerfaceresearch.com The two nitrogen atoms of the piperazine ring can chelate to a metal center, and in the case of this compound, the tertiary amine on the side chain can provide an additional coordination site. This allows it to act as a potentially tridentate N,N,N-ligand.
These metal complexes have found use in various catalytic processes. The specific conformation (chair or boat) adopted by the piperazine ring upon coordination can influence the steric and electronic environment around the metal center, thereby tuning the catalyst's activity and selectivity. biointerfaceresearch.comnih.gov For instance, piperazine-based ligands have been incorporated into cobalt and other transition metal complexes used in oxidation and carbonylation reactions. nih.gov
| Metal Center | Ligand Type | Potential Catalytic Application |
| Cobalt (Co) | Piperazine-derived N,N,N-ligand | Oxidation, Carbonylation, Hydrogenation nih.govgoogle.com |
| Nickel (Ni) | Piperazine-containing macrocycle | Redox reactions, cross-coupling nih.govresearchgate.net |
| Copper (Cu) | Piperazine-based bidentate ligand | Atom Transfer Radical Polymerization (ATRP) |
| Palladium (Pd) | Piperazine-phosphine ligand | Cross-coupling reactions (e.g., Suzuki, Heck) |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. Chiral amines are among the most common and effective classes of organocatalysts. The this compound structure contains both secondary and tertiary amine functionalities, which are common motifs in organocatalyst design.
The secondary amine can participate in enamine or iminium ion catalysis, which are powerful strategies for asymmetric C-C bond formation. The tertiary amine can act as a Brønsted or Lewis base to activate substrates or other catalysts. While specific studies on this compound as an organocatalyst are not widespread, its structural features suggest significant potential. It could be used directly or serve as a precursor for more complex chiral catalysts designed for specific asymmetric transformations.
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.com A key area within this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. thno.orgnih.gov
The this compound molecule has several features that make it an interesting candidate for host-guest studies. researchgate.net The piperazin-2-one ring can be considered a small cavity, and the N-H group of the secondary amine can act as a hydrogen bond donor, while the carbonyl oxygen and the various nitrogen atoms can act as hydrogen bond acceptors.
This compound could function as a guest, fitting within the hydrophobic cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. nih.gov Such host-guest complexation can alter the guest's physical properties, such as its solubility or stability. Conversely, the piperazin-2-one unit could be incorporated into a larger macrocyclic structure, thereby contributing to the creation of a new host molecule designed to recognize and bind specific guest species. thno.org The dynamic nature of these non-covalent interactions is being explored for applications in areas like drug delivery and the development of responsive materials. rsc.org
Non-Covalent Interactions Driving Self-Assembly and Recognition
While no studies directly investigate the non-covalent interactions of this compound, the structural motifs present in the molecule—a piperazin-2-one ring, a tertiary amine, and an ethyl linker—suggest the potential for various intermolecular forces. These could include hydrogen bonding (via the N-H of the lactam), dipole-dipole interactions, and van der Waals forces.
Research on other piperazine derivatives has demonstrated their ability to engage in non-covalent interactions. For instance, studies have explored the complexation of aryl alkanol piperazine derivatives with cyclodextrins, where host-guest interactions are driven by forces such as hydrophobic interactions and hydrogen bonding. nih.gov The presence of both a hydrogen bond donor (the amide proton) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms) in this compound could facilitate self-assembly into supramolecular structures or enable molecular recognition of specific substrates. The dimethylamino group, being a tertiary amine, is a strong hydrogen bond acceptor and can also participate in electrostatic interactions if protonated.
As a Component in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms within the this compound structure present potential coordination sites for metal ions. Piperazine and its derivatives are well-known ligands in coordination chemistry, capable of acting as bridging ligands to form coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgrsc.org The two nitrogen atoms of the piperazine ring can coordinate to metal centers, and the additional dimethylaminoethyl side chain offers another potential binding site, allowing for the formation of polynuclear complexes or extended network structures.
The piperazine scaffold has been successfully incorporated into MOFs, where it can influence the framework's topology, porosity, and functional properties. researchgate.netrsc.org For example, piperazine-functionalized MOFs have been investigated for applications such as methane (B114726) storage. researchgate.net Theoretically, this compound could be used as a functionalized linker in the synthesis of novel MOFs. The lactam functionality could introduce additional polarity and potential for hydrogen bonding within the pores of the MOF, which might be advantageous for selective gas adsorption or catalysis.
Applications in Polymer Chemistry and Functional Materials
The potential applications of this compound in polymer chemistry are not documented. However, based on its structure, several hypothetical roles can be considered. The presence of a secondary amine in the piperazin-2-one ring and a tertiary amine in the side chain could allow it to act as a monomer in step-growth polymerization reactions, for instance, with diacyl chlorides or diisocyanates, to form polyamides or polyureas.
Furthermore, the molecule could potentially be incorporated as an additive to modify the properties of existing polymers. The polar nature of the piperazin-2-one ring and the basicity of the dimethylamino group could enhance properties such as dye uptake, adhesion, or antistatic characteristics. Piperazine-based polymers have been explored for various applications, including as antimicrobial agents. nih.govrsc.org The specific structure of this compound could be investigated for the development of functional polymers with tailored properties.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 1-[2-(Dimethylamino)ethyl]piperazin-2-one and its analogs is expected to move beyond traditional methods towards more efficient and environmentally benign processes. Modern synthetic strategies focus on reducing waste, minimizing energy consumption, and utilizing safer reagents.
Key areas for development include:
One-Pot and Telescoped Reactions: Combining multiple synthetic steps into a single operation, thereby avoiding the isolation and purification of intermediates, can significantly improve efficiency. acs.orgnih.gov A potential one-pot approach for this compound could involve a sequence of reactions such as an Ugi four-component reaction followed by cyclization and reduction. rsc.org
Catalytic Methods: The use of catalysts, particularly in asymmetric synthesis, is crucial for producing specific enantiomers of chiral piperazin-2-ones. dicp.ac.cnrsc.org Palladium-catalyzed asymmetric hydrogenation and other transition-metal-catalyzed reactions are promising avenues. mdpi.comrsc.org
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of piperazine (B1678402) derivatives. researchgate.net This includes the use of greener solvents, microwave-assisted synthesis, and photoredox catalysis, which utilizes visible light to drive chemical reactions. researchgate.netmdpi.com Such methods offer milder reaction conditions and can reduce reliance on toxic reagents. mdpi.com
Flow Chemistry: Continuous flow processes offer advantages over batch synthesis in terms of safety, scalability, and process control. mdpi.com The synthesis of piperazine derivatives has been successfully adapted to flow chemistry, suggesting its applicability for the continuous production of this compound.
| Methodology | Description | Potential Advantages | References |
|---|---|---|---|
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, time and cost savings. | acs.orgnih.gov |
| Photoredox Catalysis | Uses visible light to initiate chemical transformations via a photocatalyst. | Mild reaction conditions, high selectivity, sustainable energy source. | mdpi.comorganic-chemistry.org |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch. | Enhanced safety, better heat and mass transfer, improved scalability and reproducibility. | mdpi.com |
| Asymmetric Catalysis | Utilizes chiral catalysts to produce an excess of one enantiomer. | Access to enantiomerically pure compounds, crucial for pharmaceutical applications. | dicp.ac.cnrsc.org |
Exploration of Unconventional Reactivity and Novel Chemical Transformations
The structural features of this compound, including the piperazin-2-one core and the dimethylaminoethyl side chain, offer opportunities for exploring novel chemical reactions. A significant area of emerging research is the direct functionalization of C-H bonds, which allows for the modification of the piperazine skeleton without the need for pre-functionalized starting materials. researchgate.netencyclopedia.pub
Future research could focus on:
C-H Functionalization: Recent advances have enabled the direct modification of the carbon atoms of the piperazine ring. mdpi.comresearchgate.net These methods, often employing photoredox catalysis, can introduce new substituents onto the ring, expanding the chemical space accessible from the this compound scaffold. mdpi.com
Late-Stage Modification: The ability to modify complex molecules in the later stages of a synthetic sequence is highly valuable. C-H functionalization techniques are well-suited for the late-stage modification of piperazine-containing compounds. mdpi.com
Novel Cyclization Reactions: The development of new cascade reactions to construct the piperazin-2-one ring system in a single step from simple precursors is an active area of research. thieme.de These methods can introduce multiple points of diversity for creating libraries of related compounds. thieme.de
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules and reactions. iscientific.orgpreprints.org For a compound like this compound, AI and ML can be applied in several ways.
Predictive Chemistry: ML models can predict the outcomes of chemical reactions, including yields and potential side products. ijnc.irmit.edunih.gov This can significantly reduce the amount of trial-and-error experimentation needed to develop synthetic routes. preprints.org
Retrosynthesis Planning: AI tools can propose synthetic pathways for target molecules, including derivatives of this compound. nih.govftloscience.com These computer-aided synthesis planning (CASP) programs analyze vast databases of chemical reactions to identify the most efficient routes. iscientific.org
De Novo Drug Design: Generative AI models can design novel molecules with desired properties. By using the this compound scaffold as a starting point, these algorithms could generate new derivatives with predicted biological activities.
Reaction Optimization: AI can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize impurities. preprints.org
| Application Area | Description | Potential Impact | References |
|---|---|---|---|
| Reaction Prediction | ML models predict the major products, yields, and selectivity of a chemical reaction. | Accelerates synthesis planning and reduces wasted experiments. | ijnc.irmit.educmu.eduresearchgate.net |
| Retrosynthesis | AI algorithms propose synthetic routes from a target molecule back to available starting materials. | Identifies novel and more efficient synthetic pathways. | nih.govftloscience.com |
| Property Prediction | Predicts physicochemical and biological properties of new molecules before they are synthesized. | Guides the design of new derivatives with desired characteristics. | cmu.edu |
| Automated Synthesis | AI-planned syntheses are executed by robotic platforms. | Enables high-throughput synthesis and rapid exploration of chemical space. | nih.govsynthiaonline.com |
Advanced Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound
In-situ (in the reaction mixture) monitoring techniques are central to PAT:
Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. mt.com This allows for precise control over reaction endpoints and the detection of any process deviations.
Chromatographic Methods: Online high-performance liquid chromatography (HPLC) can be integrated into a reaction setup to monitor the formation of the desired product and any impurities.
Data Analysis: The large datasets generated by these techniques can be analyzed using multivariate analysis to build robust process models. nih.gov
The goal of implementing these techniques is to move from a paradigm of testing quality into the final product to one of building quality in by design (Quality by Design, QbD). longdom.orgmt.com
Potential for Derivatization into High-Value Specialty Chemicals for Niche Applications
The this compound scaffold is a versatile platform for the creation of new molecules with specialized functions. Derivatization, the process of chemically modifying a compound to produce new ones with different properties, is a key strategy in drug discovery and materials science. researchgate.net
Potential applications for derivatives of this compound include:
Pharmaceuticals: The piperazine nucleus is a privileged structure in medicinal chemistry, found in drugs with a wide range of activities, including anticancer, antihistamine, and antimicrobial properties. jocpr.comrsc.orgrsc.org Modifications to the piperazin-2-one ring or the dimethylaminoethyl side chain could lead to new therapeutic agents. nih.gov For example, derivatives of 1-(2-hydroxyethyl)piperazine have been investigated as potential radioprotective agents. nih.gov
Materials Science: Piperazine-containing polymers have been developed for applications such as antimicrobial coatings. rsc.org The functional groups on this compound could be used to incorporate it into polymer chains or attach it to surfaces to create materials with novel properties.
Analytical Chemistry: Piperazine derivatives have been used as derivatizing agents to enhance the detection of peptides in mass spectrometry. nih.gov The specific structure of this compound could be exploited for similar applications in bioanalysis.
Q & A
Q. What are the optimal synthetic routes for 1-[2-(Dimethylamino)ethyl]piperazin-2-one, and how can purity be ensured?
- Category : Basic (Synthesis & Purification)
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting piperazine derivatives with dimethylaminoethyl halides under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 12–24 hours. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol). Purity validation requires HPLC (≥95% purity) and TLC monitoring (Rf = 0.3–0.5 in methanol:ethyl acetate 1:4) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Category : Basic (Structural Analysis)
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the presence of the dimethylaminoethyl group (δ ~2.2–2.5 ppm for N(CH₃)₂) and piperazin-2-one ring protons (δ ~3.0–3.5 ppm).
- FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H in dimethylamino group).
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 185.153 (calculated exact mass) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Category : Basic (Stability Testing)
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 4°C, 25°C, and 40°C with 60% relative humidity for 1–6 months.
- Monitor degradation via HPLC every 30 days. Key degradation products (e.g., oxidized piperazine rings) should be identified using LC-MS .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Category : Basic (Safety)
- Methodological Answer :
Q. Which solvents are suitable for solubility testing, and how does polarity affect dissolution?
- Category : Basic (Physicochemical Properties)
- Methodological Answer : Test solubility in a polarity gradient:
- Polar solvents : Water, methanol, DMSO.
- Nonpolar solvents : Hexane, chloroform.
Quantify solubility via gravimetric analysis (saturation concentration at 25°C). The dimethylamino group enhances solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational methods?
- Category : Advanced (Mechanistic Studies)
- Methodological Answer :
- Kinetic Analysis : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (Arrhenius plot for activation energy).
- DFT Calculations : Use Gaussian or ORCA to model transition states and identify rate-determining steps (e.g., nucleophilic attack on the piperazinone ring) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Category : Advanced (Data Analysis)
- Methodological Answer :
- Meta-analysis : Pool data from in vitro (e.g., enzyme inhibition assays) and in vivo models (rodent studies), adjusting for covariates (e.g., dosage, exposure time).
- Sensitivity Testing : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential in CNS drug development?
- Category : Advanced (SAR/Pharmacology)
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D₂ or serotonin 5-HT₃ receptors.
- In Vitro Assays : Measure IC₅₀ values for receptor binding and compare with analogs lacking the dimethylaminoethyl group .
Q. What experimental designs minimize bias in assessing the compound’s cytotoxic effects?
- Category : Advanced (Experimental Design)
- Methodological Answer :
Q. How can theoretical frameworks guide research on this compound’s role in multi-target therapeutics?
- Category : Advanced (Theoretical Integration)
- Methodological Answer :
Align with polypharmacology theories: - Network Pharmacology : Map interactions with protein targets (e.g., kinases, GPCRs) using STRING or KEGG databases.
- Systems Biology Models : Predict off-target effects via pathway enrichment analysis (e.g., Reactome) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
